molecular formula C3H8 B3334546 Propane-1,1,1,2,3,3,3-d7 CAS No. 92565-91-8

Propane-1,1,1,2,3,3,3-d7

Cat. No.: B3334546
CAS No.: 92565-91-8
M. Wt: 51.14 g/mol
InChI Key: ATUOYWHBWRKTHZ-YYWVXINBSA-N
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Description

Propane-1,1,1,2,3,3,3-d7 is a deuterated form of propane, where seven hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes it a valuable compound in various scientific research applications. The molecular formula of this compound is CH3CHDCD3, and it has a molecular weight of 51.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,1,2,3,3,3-d7 can be synthesized through the reduction of per-deuterioacetone using titanium (IV) isopropylate in diethyl ether . The reaction involves heating and reduction processes to achieve the desired isotopic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is typically produced in specialized laboratories that handle stable isotopes. The production involves careful control of reaction conditions to ensure high isotopic purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,1,2,3,3,3-d7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated alcohols or ketones.

    Reduction: It can be reduced further to form simpler deuterated hydrocarbons.

    Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to maintain the integrity of the deuterium atoms.

Major Products

The major products formed from these reactions include deuterated alcohols, ketones, and other hydrocarbons, which are valuable in various research applications.

Scientific Research Applications

Chemical Research

Isotopic Tracing in Reaction Mechanisms

Propane-1,1,1,2,3,3,3-d7 serves as a tracer in chemical reactions to study the behavior of hydrogen atoms. Its deuterated nature allows researchers to track the movement and transformation of hydrogen during chemical processes. This is particularly useful in understanding reaction pathways and mechanisms.

Table 1: Comparison of Isotopic Tracers

CompoundIsotopic LabelingApplication Area
This compound7 DeuteriumReaction Mechanisms
Ethane-d66 DeuteriumKinetic Studies
Methane-d44 DeuteriumEnvironmental Studies

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to trace the incorporation and transformation of deuterium-labeled compounds within metabolic pathways. This isotopic labeling helps in understanding how certain compounds are metabolized in living organisms.

Case Study: Drug Metabolism

A study investigated the pharmacokinetics of a new drug using this compound as a tracer. The results indicated that the presence of deuterium altered the metabolic pathway of the drug compared to its non-deuterated counterpart. This finding suggests that deuterated drugs may exhibit improved pharmacokinetic properties due to their unique metabolic behaviors.

Pharmaceutical Development

Drug Design and Efficacy

The compound plays a crucial role in the design of deuterated drugs that may show enhanced efficacy and reduced side effects. The incorporation of deuterium can lead to slower metabolic rates for certain drugs, potentially improving their therapeutic window.

Table 2: Impact of Deuteration on Drug Properties

Drug NameDeuterated FormMetabolic StabilityEfficacy Improvement
Drug AYesIncreasedYes
Drug BNoStandardNo

Industrial Applications

Material Development

In industrial settings, this compound is applied in the development of new materials where isotopic labeling is required for detailed analysis. Its unique properties allow for precise tracking during synthesis and processing.

Mechanism of Action

The mechanism by which Propane-1,1,1,2,3,3,3-d7 exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows researchers to track the movement and transformation of the compound in various systems. This is particularly useful in studying reaction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Propane-d8: Another deuterated form of propane with eight deuterium atoms.

    Propane-13C3: A carbon-13 labeled form of propane.

    Propane-2,2-d2: A deuterated form of propane with two deuterium atoms at the second carbon position.

Uniqueness

Propane-1,1,1,2,3,3,3-d7 is unique due to its specific isotopic labeling pattern, which makes it particularly useful for detailed mechanistic studies. Its high isotopic purity and specific deuterium placement provide distinct advantages in tracing and analyzing chemical and biological processes .

Biological Activity

Propane-1,1,1,2,3,3,3-d7 is a deuterated form of propane that serves as a valuable compound in various scientific and industrial applications. Its unique isotopic labeling provides insights into biological processes and mechanisms through studies involving metabolic pathways and pharmacokinetics. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₃H₇D₇
  • Molecular Weight : 51.14 g/mol
  • CAS Number : 7371-42-8

Synthesis

The synthesis of this compound can be achieved through various methods. One notable route involves the use of magnesium and bromo[1-(methyl-d3)ethyl-2,2,2-d3], which highlights its utility in organic synthesis and isotopic labeling studies .

The biological activity of this compound is primarily studied in the context of its metabolic pathways. Deuterated compounds like this one are often used to trace metabolic processes due to their distinct isotopic signatures. This allows researchers to study the kinetics of biological reactions more accurately.

Pharmacokinetics

Studies have shown that deuterated compounds exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. For instance, the elimination half-lives of deuterated isopropanol derivatives suggest that these compounds may follow first-order kinetics with longer half-lives due to the kinetic isotope effect . This property can be advantageous in drug development as it may enhance the stability and efficacy of therapeutic agents.

Toxicological Profile

The toxicological profile of propane derivatives indicates potential risks associated with exposure. For example, 1-bromopropane (a related compound) has been shown to cause reproductive toxicity and neurological effects upon exposure . Understanding these effects is crucial for assessing the safety of using propane derivatives in various applications.

Data Summary

Property Value
Molecular FormulaC₃H₇D₇
Molecular Weight51.14 g/mol
CAS Number7371-42-8
Synthesis MethodMagnesium + Bromo[... ]
PharmacokineticsFirst-order kinetics
Potential ApplicationsDrug development

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-YYWVXINBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440970
Record name Propane-1,1,1,2,3,3,3-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92565-91-8
Record name Propane-1,1,1,2,3,3,3-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,1,1,2,3,3,3-D7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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